2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE
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Overview
Description
2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE is a complex organic compound with the molecular formula C₁₀H₁₄N₄O₂ and a molecular weight of 222.244 g/mol . This compound is characterized by the presence of a nitro group, a piperazine ring, and a pyridine moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine and pyridine moieties can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Shares the piperazine and pyridine moieties but lacks the nitro group.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains similar structural elements but differs in the positioning and presence of functional groups.
Uniqueness
2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE is unique due to the combination of its nitro group, piperazine ring, and pyridine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-nitro-5-piperazin-1-yl-N-(pyridin-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-21(23)16-4-3-14(20-8-6-17-7-9-20)10-15(16)19-12-13-2-1-5-18-11-13/h1-5,10-11,17,19H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFZPHVBNJIVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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